4-(1,1-Difluoropropyl)benzaldehyde
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Overview
Description
4-(1,1-Difluoropropyl)benzaldehyde is an organic compound with the molecular formula C₁₀H₁₀F₂O It is characterized by the presence of a benzaldehyde group substituted with a 1,1-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoropropyl)benzaldehyde typically involves the introduction of the 1,1-difluoropropyl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoropropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoropropyl group under basic conditions.
Major Products Formed
Oxidation: 4-(1,1-Difluoropropyl)benzoic acid.
Reduction: 4-(1,1-Difluoropropyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-Difluoropropyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoropropyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoropropyl group can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the difluoropropyl group, making it less reactive in certain substitution reactions.
4-(1,1-Dichloropropyl)benzaldehyde: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
4-(1,1-Difluoroethyl)benzaldehyde: Similar but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness
4-(1,1-Difluoropropyl)benzaldehyde is unique due to the presence of the difluoropropyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The fluorine atoms can significantly influence the compound’s electronic properties and interactions with other molecules.
Biological Activity
4-(1,1-Difluoropropyl)benzaldehyde is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications for drug development.
Chemical Structure and Properties
This compound features a benzaldehyde moiety substituted with a difluoropropyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.
Antimicrobial Activity
Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. A study highlighted the efficacy of various fluorinated benzaldehydes against bacterial strains, suggesting that this compound may possess similar antimicrobial effects due to its structural analogies with other active compounds .
Anticancer Potential
Fluorinated compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is required to elucidate these mechanisms and confirm its efficacy in vivo .
Metabolism and Pharmacokinetics
Understanding the metabolism of this compound is crucial for assessing its safety and efficacy as a therapeutic agent. The cytochrome P450 enzyme system plays a significant role in the biotransformation of many drugs, including potential metabolites of this compound .
Table 1: Summary of Metabolic Pathways
Enzyme Type | Role in Metabolism |
---|---|
Cytochrome P450 | Catalyzes oxidation reactions |
Phase I Reactions | Functionalization of the compound |
Phase II Reactions | Conjugation to enhance solubility and excretion |
Case Study 1: Antimicrobial Efficacy
A study conducted on various fluorinated benzaldehydes demonstrated that compounds with similar structures to this compound exhibited potent activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine effectiveness .
Case Study 2: Anticancer Activity
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. The mechanism was hypothesized to involve ROS generation leading to mitochondrial dysfunction .
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
4-(1,1-difluoropropyl)benzaldehyde |
InChI |
InChI=1S/C10H10F2O/c1-2-10(11,12)9-5-3-8(7-13)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
IKKGYHXHWSUVND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C=O)(F)F |
Origin of Product |
United States |
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